
Butanoic acid, (2S)-2,3-dihydroxypropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-Dihydroxypropyl butyrate is an ester compound derived from butyric acid and a dihydroxypropyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The (S)-configuration indicates that the compound is chiral, with the specific stereochemistry being important for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-2,3-Dihydroxypropyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of butyric acid with (S)-2,3-dihydroxypropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of (S)-2,3-Dihydroxypropyl butyrate may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve high enantioselectivity and reduce the need for harsh chemical conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2,3-Dihydroxypropyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and (S)-2,3-dihydroxypropanol.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products
Hydrolysis: Butyric acid and (S)-2,3-dihydroxypropanol.
Oxidation: Corresponding carbonyl compounds.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
(S)-2,3-Dihydroxypropyl butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of (S)-2,3-Dihydroxypropyl butyrate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butyric acid and (S)-2,3-dihydroxypropanol. Butyric acid, in particular, is known to modulate gene expression by inhibiting histone deacetylases, thereby influencing cellular processes such as inflammation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Butyric Acid: A short-chain fatty acid with similar biological effects but lacks the ester functionality.
Propionic Acid: Another short-chain fatty acid with different metabolic and physiological roles.
Acetic Acid: The simplest carboxylic acid, with distinct properties and applications.
Uniqueness
(S)-2,3-Dihydroxypropyl butyrate is unique due to its chiral nature and the presence of both ester and dihydroxypropyl groups. This combination allows for specific interactions in biological systems and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
126254-87-3 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
[(2S)-2,3-dihydroxypropyl] butanoate |
InChI |
InChI=1S/C7H14O4/c1-2-3-7(10)11-5-6(9)4-8/h6,8-9H,2-5H2,1H3/t6-/m0/s1 |
Clave InChI |
RIEABXYBQSLTFR-LURJTMIESA-N |
SMILES isomérico |
CCCC(=O)OC[C@H](CO)O |
SMILES canónico |
CCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



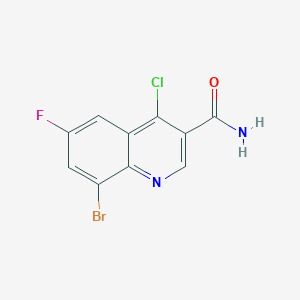
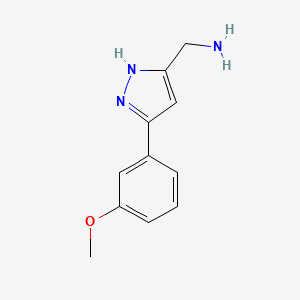

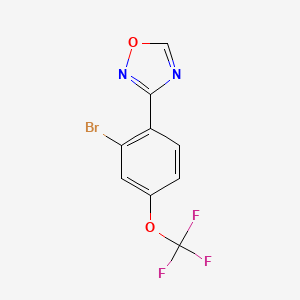
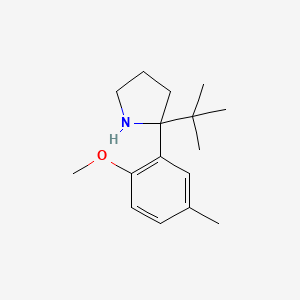
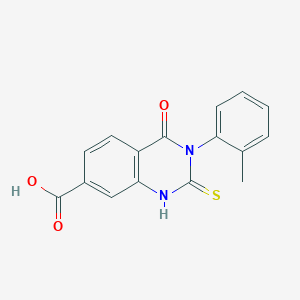
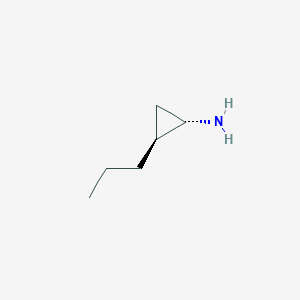


![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
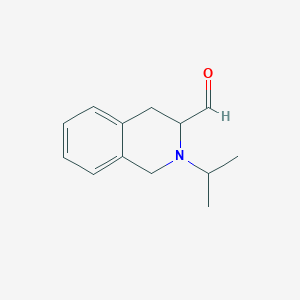
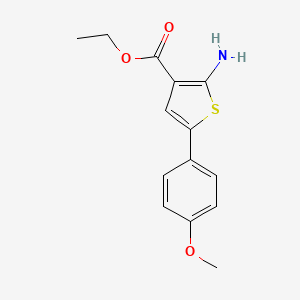
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
